molecular formula C10H12N2O2 B12097816 N-(cyclopropylmethyl)-3-nitroaniline

N-(cyclopropylmethyl)-3-nitroaniline

Cat. No.: B12097816
M. Wt: 192.21 g/mol
InChI Key: QWRXMOJOTLCPNE-UHFFFAOYSA-N
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Description

Context and Significance in Advanced Organic Synthesis

The significance of N-(cyclopropylmethyl)-3-nitroaniline in advanced organic synthesis stems from the distinct functionalities it possesses. The nitroaniline core is a well-established precursor in the synthesis of various dyes and pharmaceuticals. The nitro group can be readily reduced to an amino group, opening up avenues for further functionalization and the creation of diverse molecular scaffolds. For instance, 3-nitroaniline (B104315) itself serves as a precursor for dyes. wikipedia.orgnih.gov

The cyclopropylmethyl moiety is a feature often incorporated into bioactive molecules to enhance metabolic stability and modulate lipophilicity. The cyclopropane (B1198618) ring, due to its strained nature, can also participate in unique chemical transformations, making it a valuable tool for synthetic chemists. nih.gov The presence of this group in this compound suggests its potential as a building block for compounds with desirable pharmacokinetic properties. The synthesis of related N-cyclopropylmethyl compounds has been explored in the context of developing potent and selective receptor agonists in medicinal chemistry. nih.govnih.gov

The synthesis of similar structures, such as N-(cyclopropylmethyl)-3-nitropyridin-2-amine, typically involves the nucleophilic substitution reaction between the parent amine and a cyclopropylmethyl halide. A plausible synthetic route for this compound would involve the reaction of 3-nitroaniline with cyclopropylmethyl bromide under basic conditions.

Reactant 1 Reactant 2 Product Reaction Type
3-NitroanilineCyclopropylmethyl bromideThis compoundNucleophilic Alkylation

Overview of Research Trajectories and Future Directions

Current and future research involving this compound is likely to be concentrated in several key areas. A primary focus is its utilization as an intermediate in the synthesis of novel heterocyclic compounds. The reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions, can lead to a wide array of complex molecular architectures. These scaffolds are often the core of new pharmaceutical candidates and materials with specific electronic or photophysical properties.

Another significant research trajectory is the exploration of its derivatives in medicinal chemistry. By modifying the aromatic ring or the cyclopropylmethyl group, researchers can fine-tune the molecule's properties to target specific biological receptors or enzymes. The development of new synthetic methodologies to access this compound and its analogs more efficiently and with greater control over stereochemistry also represents an active area of investigation. For example, research into related compounds has led to the discovery of potent and selective kappa opioid receptor agonists. nih.govnih.gov

Future directions may also include the application of this compound in materials science. The nitroaniline moiety is known to exhibit non-linear optical (NLO) properties, and the incorporation of the cyclopropylmethyl group could modulate these characteristics, leading to the development of new NLO materials. Furthermore, the synthesis and study of polymers derived from this monomer could yield materials with unique thermal and mechanical properties.

Research Area Potential Application Key Transformation
Medicinal ChemistryDevelopment of novel therapeuticsModification of substituents, bioisosteric replacements
Materials ScienceCreation of new NLO materials and polymersPolymerization, investigation of solid-state properties
Synthetic MethodologyEfficient and stereoselective synthesisDevelopment of new catalytic systems

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-nitroaniline

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-3-1-2-9(6-10)11-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2

InChI Key

QWRXMOJOTLCPNE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for N Cyclopropylmethyl 3 Nitroaniline and Analogues

Direct Synthesis Strategies

Direct methods for the N-alkylation of nitroanilines offer efficient pathways to target molecules like N-(cyclopropylmethyl)-3-nitroaniline. These strategies primarily include nucleophilic substitution and catalytic reductive amination, which can also be combined into highly efficient one-pot sequences.

Nucleophilic Substitution Reactions in Nitroaniline Systems

A foundational method for forming the C-N bond in N-alkylated anilines is the nucleophilic substitution reaction. libretexts.org In this approach, the amine acts as the nucleophile, attacking an electrophilic carbon atom, leading to the displacement of a leaving group.

For the synthesis of this compound, this involves the reaction of 3-nitroaniline (B104315) with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks the carbon atom bonded to the halogen. libretexts.org This type of reaction is a classic example of nucleophilic substitution, where the amine displaces the halide ion. libretexts.org The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The polarity of the C-Cl bond in an alkyl halide, for instance, renders the carbon atom partially positive and thus susceptible to attack by a nucleophile like an amine. libretexts.org While effective, direct alkylation of amines can sometimes be difficult to control, potentially leading to over-alkylation. masterorganicchemistry.com

Table 1: Nucleophilic Substitution for N-alkylation

Reaction TypeAmine NucleophileAlkylating Agent (Electrophile)General Conditions
Nucleophilic Substitution3-NitroanilineCyclopropylmethyl halide (e.g., bromide)Presence of a base, polar solvent
Nucleophilic Substitution5-Chloro-2-nitroanilineCyclopropylmethyl halide (e.g., bromide)Presence of a base, polar solvent

Catalytic Hydrogenation-Mediated Amination Approaches

Reductive amination is a powerful and widely used alternative to direct alkylation for synthesizing amines. masterorganicchemistry.comyoutube.com This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. youtube.com

To synthesize this compound, this process would utilize 3-nitroaniline and cyclopropanecarboxaldehyde (B31225). The reaction proceeds under mildly acidic conditions (pH 4-5), which catalyze the formation of the imine intermediate. youtube.com A key advantage of this method is the use of selective reducing agents that can reduce the iminium ion without affecting the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose; its weaker reducing power compared to sodium borohydride (B1222165) (NaBH₄) makes it ideal for selectively reducing the more electrophilic iminium ion while leaving the aldehyde untouched. masterorganicchemistry.comyoutube.com Other reagents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are also commonly used as alternatives to avoid cyanide in the waste stream. masterorganicchemistry.com

One-Pot Reaction Sequences

Building upon catalytic amination, one-pot reaction sequences offer increased efficiency by reducing the number of separate operational steps, saving time, energy, and cost. nih.gov A significant advancement is the one-pot reductive amination of nitro compounds directly with carbonyl compounds. nih.gov This approach combines the reduction of the nitro group and the reductive amination into a single synthetic operation.

Research has shown that a heterogeneous catalyst system, such as a nickel/nickel oxide (Ni/NiO) composite, can efficiently catalyze the one-pot reductive amination of nitroarenes with carbonyl compounds using hydrogen gas (H₂) as the reductant. nih.gov In this scenario, 3-nitroaniline could be reacted directly with cyclopropanecarboxaldehyde in the presence of the Ni/NiO catalyst and H₂ to yield this compound. This method circumvents the need to pre-reduce the nitroaniline to an aniline (B41778) derivative before the amination step. nih.gov Such one-pot procedures are highly atom-economical and are gaining attention as a more sustainable alternative to traditional multi-step syntheses. nih.govchemrxiv.org

Table 2: Reductive Amination Strategies

StrategyAmine PrecursorCarbonyl SourceKey Reagents/CatalystsDescription
Two-Step Reductive Amination3-NitroanilineCyclopropanecarboxaldehydeNaBH₃CN or NaBH(OAc)₃Formation of imine followed by selective reduction. masterorganicchemistry.com
One-Pot Reductive Amination3-NitroanilineCyclopropanecarboxaldehydeNi/NiO, H₂Direct conversion of the nitro compound with the aldehyde to the secondary amine in a single pot. nih.gov

Role of Starting Materials and Reagent Selection

The choice of starting materials and reagents is paramount to the success, yield, and selectivity of the synthesis. The specific functionalities of the precursors dictate the most viable synthetic routes.

Utilization of Cyclopropylmethyl Halides and Cyclopropylaldehyde

The two primary precursors for introducing the cyclopropylmethyl group are cyclopropylmethyl halides and cyclopropanecarboxaldehyde (also known as cyclopropylaldehyde).

Cyclopropylmethyl Halides (e.g., cyclopropylmethyl bromide) are the electrophilic partners in nucleophilic substitution reactions. libretexts.org The carbon-halogen bond is polarized, making the carbon atom an attractive site for attack by the nucleophilic nitrogen of the nitroaniline.

Cyclopropanecarboxaldehyde serves as the carbonyl component in reductive amination reactions. nih.gov It reacts with the amine precursor to form the key imine intermediate that is subsequently reduced to create the final N-C bond. youtube.com

Amination Precursors (e.g., 3-nitroaniline, 5-chloro-2-nitroaniline)

The aromatic amine component provides the nitrogen atom and the core aromatic structure for the final product.

3-Nitroaniline is a primary aromatic amine and a common building block. wikipedia.orgnih.gov It is commercially produced by the selective reduction of 1,3-dinitrobenzene. wikipedia.org Its amino group serves as the nucleophile in substitution reactions or as the nitrogen source in reductive amination. libretexts.orgnih.gov

5-Chloro-2-nitroaniline is an analogue that can be used to synthesize structurally related compounds. sigmaaldrich.comnih.gov Its synthesis can be achieved from m-dichlorobenzene via nitration and subsequent high-pressure amination. google.com The presence of the chloro-substituent can influence the electronic properties and reactivity of the molecule and provides a handle for further functionalization. It is used in the synthesis of various derivatives, including benzimidazoles. sigmaaldrich.com

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature are critical factors that can significantly influence the rate and selectivity of the N-alkylation step. The polarity of the solvent can affect the solubility of the reactants and the stabilization of transition states, while temperature control is essential to manage reaction kinetics and minimize side reactions.

Temperature is another crucial parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products, such as over-alkylation or decomposition of the starting materials or products. For the N-alkylation of aniline derivatives, temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalytic system employed. researchgate.net For example, in the synthesis of N-benzyl-2,4-dimethylaniline, the reaction was carried out at 120 °C. nih.gov Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity towards the desired mono-alkylated product.

Table 1: Effect of Solvent and Temperature on N-Alkylation of Anilines (Illustrative Examples)

Aniline Substrate Alkylating Agent Solvent Temperature (°C) Yield (%) Reference
Aniline Benzyl (B1604629) Alcohol Toluene 110 85
Aniline Benzyl Alcohol Dioxane 110 70
Aniline 4-hydroxybutan-2-one Hexane (B92381) Room Temp 77 nih.gov
Aniline 4-hydroxybutan-2-one MeCN Room Temp <10 nih.gov
Aniline Benzyl Alcohol o-xylene 140 High researchgate.net
2-Nitroaniline Benzyl Alcohol None (neat) 120 64 nih.gov

Catalytic Systems in N-Alkylation and Nitro Reduction

The use of catalysts is fundamental in modern organic synthesis to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. This is particularly true for both the N-alkylation of anilines and the reduction of nitroarenes.

N-Alkylation Catalysis:

While the N-alkylation of amines with alkyl halides can proceed thermally, the use of catalysts can significantly improve efficiency and allow for lower reaction temperatures. unirc.it Various catalytic systems have been developed for the N-alkylation of anilines, including those based on copper and ruthenium. acs.org For instance, copper-chromite has been used as a catalyst for the N-alkylation of aniline with alcohols. More recently, ruthenium-based catalysts have been shown to be effective for the N-alkylation of aromatic amines with alcohols under mild conditions. mdpi.com The choice of catalyst can influence the selectivity of the reaction, preventing the formation of over-alkylated products. unirc.it

Table 2: Catalytic Systems for N-Alkylation of Anilines (Illustrative Examples)

Catalyst Aniline Substrate Alkylating Agent Base Solvent Temp (°C) Yield (%) Reference
Copper-Chromite Aniline Benzyl Alcohol K2CO3 Toluene 110 85
[RuCl2(p-cymene)]2/dppf Aniline Benzyl Alcohol K2CO3 Toluene 100 95 acs.org
NHC-Ir(III) complex Aniline Benzyl Alcohol KOtBu None 120 80 nih.gov
Iron-Nickel Alloy Aniline Benzyl Alcohol KOH o-Xylene 140 >95 researchgate.net

Nitro Reduction Catalysis:

The reduction of the nitro group in N-substituted nitroanilines to form the corresponding diamine is a common transformation. A variety of catalytic systems are available for this purpose, with the choice often depending on the presence of other functional groups in the molecule. sci-hub.st Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a widely used method. researchgate.netorganic-chemistry.org However, these conditions can sometimes lead to the reduction of other sensitive groups.

For more chemoselective reductions, other systems have been developed. The use of iron in acidic media (Béchamp reduction) is a classic and cost-effective method. researchgate.net More modern approaches include the use of iron(III) chloride with hydrazine (B178648) hydrate (B1144303) in water, which has been shown to be a highly selective system for the reduction of nitroarenes. researchgate.net The use of sodium borohydride in the presence of a transition metal catalyst is another effective method. unimi.it The choice of catalyst and reducing agent can be tailored to achieve high yields and selectivity for the desired diamine without affecting other parts of the molecule. organic-chemistry.org

Table 3: Catalytic Systems for the Reduction of Nitroarenes (Illustrative Examples) | Catalyst | Reducing Agent | Substrate | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd/C | H2 | Nitrobenzene (B124822) | Methanol | 60 | 99 | researchgate.net | | Fe/HCl | - | Nitroarenes | Ethanol/Water | Reflux | High | researchgate.net | | Zn/CuSO4 | - | Nitroarenes | Water | Room Temp | Good | nbu.ac.in | | FeCl3·6H2O | N2H4·H2O | Nitroarenes | Water | 100 | High | researchgate.net | | Au/TiO2 | H2 | Substituted Nitroarenes | Various | Various | High | unimi.it |

Strategies for Improved Product Purity and Scalability

Ensuring high purity of the final product is critical, especially for applications in the pharmaceutical industry. Common impurities in the synthesis of this compound can include unreacted starting materials, over-alkylated products, and by-products from side reactions. Strategies to improve purity often involve a combination of optimized reaction conditions and effective purification techniques.

Recrystallization is a common and effective method for purifying solid organic compounds like N-substituted nitroanilines. youtube.com The choice of solvent for recrystallization is crucial and is often determined empirically. For example, 3-nitroaniline can be recrystallized from hot aqueous methanol. youtube.com Column chromatography is another powerful purification technique, particularly for removing closely related impurities. nbu.ac.in The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is key to achieving good separation. nbu.ac.in In the synthesis of N-(3-nitrophenyl)cinnamamide, the crude product was purified by washing with HCl followed by recrystallization. mdpi.com

Scalability is a major consideration when transitioning a synthetic route from the laboratory to an industrial setting. uc.pt Reactions that are efficient on a small scale may present challenges on a larger scale, such as issues with heat transfer, mixing, and handling of reagents. uc.pt The development of scalable processes often involves the use of cost-effective and readily available starting materials and catalysts. uc.pt For the synthesis of anilines, industrial processes often rely on continuous flow reactors to improve efficiency and safety. researchgate.netuc.pt The choice of purification method also needs to be scalable; for example, industrial-scale crystallization is often preferred over chromatography due to cost and throughput considerations.

Table 4: Strategies for Purity Enhancement and Scalability

Strategy Description Application Example Reference
Recrystallization Purification of solid compounds based on differences in solubility. Purification of 3-nitroaniline from hot aqueous methanol. youtube.com
Column Chromatography Separation of compounds based on differential adsorption on a solid phase. Purification of various amine derivatives. nbu.ac.in
Acid-Base Extraction Separation of acidic or basic compounds from neutral compounds. Washing with 1N HCl to remove basic impurities. mdpi.com
Continuous Flow Synthesis Performing reactions in a continuous stream rather than in a batch reactor. Industrial production of aniline. researchgate.netuc.pt
Catalyst Selection Choosing robust, recyclable, and cost-effective catalysts. Use of iron-based catalysts for nitro reduction. researchgate.net

Mechanistic Investigations of N Cyclopropylmethyl 3 Nitroaniline Reactivity

Aromatic Nucleophilic Substitution Pathways

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with powerful electron-withdrawing groups. wikipedia.org The SNAr mechanism is a significant reaction pathway for nitro-activated aromatic compounds. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov The subsequent departure of a leaving group restores the aromaticity of the ring. nih.gov

The reactivity of the benzene (B151609) ring in N-(cyclopropylmethyl)-3-nitroaniline towards nucleophiles is profoundly influenced by its substituents. The nitro group is a potent electron-withdrawing group, which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. masterorganicchemistry.comyoutube.comnih.gov It achieves this by withdrawing electron density through both inductive and resonance effects, making the carbons of the aromatic ring electrophilic. nih.gov This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com

In this compound, the nitro group is meta to the amine substituent. While it still activates the entire ring towards nucleophilic attack, its stabilizing effect on an intermediate formed by attack at a position ortho or para to a leaving group would be significant.

The N-(cyclopropylmethyl)amino group, in contrast, is generally considered an electron-donating group. The nitrogen atom's lone pair can donate electron density to the aromatic ring, which tends to deactivate the ring towards nucleophilic attack. However, the strong activating effect of the nitro group typically overcomes the deactivating tendency of the amino group. The cyclopropylmethyl moiety itself has unique electronic properties; the cyclopropyl (B3062369) group can donate electrons in hyperconjugation, which can stabilize adjacent positive charges, a property that is less relevant for the ground state or anionic intermediates of SNAr reactions. wikipedia.orgstackexchange.com

Steric hindrance plays a critical role in determining the regioselectivity of substitution reactions on the this compound ring. The N-(cyclopropylmethyl)amino group is significantly bulkier than a primary amino group. This steric bulk would hinder the approach of a nucleophile to the ortho positions (C2 and C6). Consequently, nucleophilic attack is more likely to occur at positions less encumbered by the N-substituent.

In a hypothetical SNAr reaction where a leaving group is present on the ring, the regioselectivity would be a function of both electronic activation by the nitro group and steric hindrance from the N-(cyclopropylmethyl) group. For instance, if a leaving group were at the C4 position, the nitro group at C3 would not be in the optimal ortho or para position to stabilize the resulting Meisenheimer complex. If a leaving group were at C2, attack by a nucleophile would be sterically hindered by the adjacent N-(cyclopropylmethyl)amino group.

Reductive and Oxidative Transformations

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org For a molecule like this compound, a key challenge is the chemoselective reduction of the nitro group without affecting the cyclopropylmethyl moiety, which can be susceptible to cleavage under certain conditions. A variety of reagents have been developed for the selective reduction of nitroarenes in the presence of other reducible functional groups. niscpr.res.inorganic-chemistry.org

Common methods applicable to this selective transformation include:

Catalytic Hydrogenation: Using catalysts like Palladium-on-carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas is a standard method. wikipedia.org Careful selection of reaction conditions (pressure, temperature, and solvent) is necessary to ensure the integrity of the cyclopropyl ring.

Metal-Acid Systems: The use of metals like iron, tin, or zinc in acidic media is a classic and effective method for nitro group reduction. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney nickel) or formic acid with a suitable catalyst can achieve the reduction under milder conditions. wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide or ammonium (B1175870) polysulfide (the Zinin reduction) are known for their ability to selectively reduce one nitro group in polynitro compounds and are generally mild enough to preserve other functional groups. stackexchange.comwikipedia.org

Table 1: Selected Reagents for Chemoselective Nitro Group Reduction
Reagent/SystemTypical ConditionsKey FeaturesReference
Fe / HCl or Acetic AcidRefluxClassic, inexpensive, and effective. wikipedia.org
SnCl₂ · 2H₂OEthanol, RefluxEffective for a wide range of substrates. wikipedia.org
H₂ / Pd-CH₂ (gas), RT-Elevated Temp.Clean, high-yielding, but requires pressure equipment. wikipedia.org
Hydrazine / Raney NiEthanol, 0-10 °CMilder conditions, avoids strong acids. wikipedia.org
Na₂S / H₂O or EtOHAqueous or alcoholic solution, heatKnown for selective reduction (Zinin Reduction). stackexchange.com
Hydrazine glyoxylate (B1226380) / Zn or MgMethanol, Room Temp.Rapid, selective reduction at room temperature. niscpr.res.in

The successful synthesis of N-(cyclopropylmethyl)benzene-1,3-diamine from this compound would rely on choosing a method from the table above that is compatible with the cyclopropylmethylamino group.

The oxidation of this compound can potentially occur at several sites. The aniline-type nitrogen is susceptible to oxidation, which can lead to a variety of products including nitroso compounds, nitrones, or polymeric materials, depending on the oxidant and reaction conditions.

The stability of the cyclopropylmethyl group is a significant consideration under oxidative conditions. While the cyclopropane (B1198618) ring is relatively stable, the cyclopropylmethyl radical is known to undergo very rapid ring-opening to form the but-3-enyl radical. Therefore, any oxidative process that proceeds through a radical intermediate at the benzylic-like position (the CH₂ group) could lead to the cleavage and rearrangement of the cyclopropylmethyl moiety. This makes the cyclopropylmethyl group a useful mechanistic probe; if ring-opened products are observed, it suggests the involvement of radical intermediates. Oxidants that operate via non-radical pathways are less likely to affect the cyclopropyl ring. The strong electron-withdrawing nature of the 3-nitro-substituted phenyl ring would likely make the N-H and adjacent C-H bonds less susceptible to some forms of oxidation compared to an unsubstituted N-alkylaniline.

Advanced Mechanistic Characterization Techniques (e.g., Kinetic Studies, Trapping Experiments)

Advanced mechanistic studies, including kinetic analyses and trapping experiments, are crucial for elucidating the reaction pathways of complex organic molecules. In the case of this compound, while specific experimental data is not extensively available in the public domain, the reactivity can be inferred from studies on analogous N-cyclopropylanilines. These investigations consistently point towards a mechanism involving single-electron transfer (SET) to form an amine radical cation, which then undergoes rapid and irreversible ring-opening of the cyclopropylmethyl group.

Kinetic Studies

Kinetic studies on N-cyclopropylanilines reveal the profound influence of substituents on the aromatic ring on the rates of both the initial electron transfer and the subsequent ring-opening. The nitro group at the meta position in this compound is strongly electron-withdrawing, which is expected to significantly impact its reactivity profile.

Research on analogous compounds, such as N-cyclopropylaniline (CPA) and its derivatives, has shown that electron-withdrawing groups accelerate the rate of the cyclopropyl ring-opening. acs.org This is attributed to the destabilization of the nitrogen radical cation, which promotes the cleavage of the strained cyclopropane ring. Conversely, electron-donating groups tend to stabilize the radical cation through resonance, thereby slowing down the ring-opening process. acs.org

One study investigated the radical cation lifetimes of CPA and its analogs, providing insight into the kinetics of the ring-opening process. acs.org While data for this compound is not specifically reported, the trend observed for a chloro-substituted analogue (3-Cl-CPA) is illustrative. The presence of an electron-withdrawing group leads to a significantly shorter radical cation lifetime compared to the unsubstituted CPA. acs.org

Interactive Data Table: Radical Cation Lifetimes of N-Cyclopropylaniline Analogs

CompoundSubstituentRadical Cation Lifetime (ns)
N-Cyclopropylaniline (CPA)None580
3-Chloro-N-cyclopropylaniline (3-Cl-CPA)3-Chloro (electron-withdrawing)140
2-Methoxy-N-cyclopropylaniline (2-MeO-CPA)2-Methoxy (electron-donating)Not reported, but expected to be longer than CPA

This data is based on analogous compounds and is intended to illustrate the expected trend for this compound.

The fast, irreversible ring-opening of the cyclopropylmethyl group makes it an effective "radical clock." This technique allows for the determination of rates of other competing reactions by comparing the yields of ring-opened and non-ring-opened products. The rate constant for the ring-opening of the parent cyclopropylmethyl radical is on the order of 8.6 x 10⁷ s⁻¹ at 298 K. chemrxiv.org

Trapping Experiments

Trapping experiments are designed to capture and identify transient intermediates, such as radicals or radical cations, providing direct evidence for a proposed reaction mechanism. In the context of the reactivity of N-cyclopropylmethylanilines, trapping experiments are pivotal in confirming the formation of the amine radical cation and the subsequent ring-opened species.

Studies on the nitrosation of N-alkyl-N-cyclopropylanilines have provided compelling evidence for a mechanism initiated by the formation of an amine radical cation. nih.gov The reaction of these compounds with nitrous acid results in the specific cleavage of the cyclopropyl group and the formation of an N-alkyl-N-nitrosoaniline. nih.gov The nature of the products derived from the cyclopropane ring strongly supports the intermediacy of a radical cation that undergoes rapid ring-opening. nih.gov This process generates an iminium ion with a carbon-centered radical, which can then be trapped by species like nitric oxide (NO) or be further oxidized. nih.gov

For instance, the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid yielded not only the expected N-nitrosoaniline but also products like cinnamaldehyde, which are indicative of the fragmentation of the cyclopropane ring following a radical mechanism. nih.gov

While specific trapping experiments for this compound are not detailed in the available literature, it is highly probable that its reaction under similar conditions would proceed through an analogous pathway. The electron-withdrawing nitro group would likely facilitate the initial single-electron transfer and enhance the rate of the subsequent ring-opening of the cyclopropylmethyl radical cation, making it an excellent candidate for such mechanistic probes.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(cyclopropylmethyl)-3-nitroaniline is expected to show distinct signals for both the aromatic and the cyclopropylmethyl protons. The aromatic region would likely display complex splitting patterns corresponding to the protons on the 3-nitroaniline (B104315) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the electron-donating amino group. For comparison, the aromatic protons of the parent 3-nitroaniline show signals in the range of δ 6.8-7.7 ppm. wikipedia.orgchegg.com The cyclopropylmethyl group would exhibit characteristic upfield signals. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen would likely appear as a doublet, coupled to the methine proton of the cyclopropyl (B3062369) ring. The methine (CH) and methylene (CH₂) protons of the cyclopropyl ring itself would be expected at even higher field, typically below δ 1.0 ppm, with complex splitting due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The aromatic carbons of the 3-nitroaniline moiety are expected to appear in the downfield region (approximately δ 110-150 ppm). The carbon atom bearing the nitro group and the carbon atom attached to the nitrogen would be the most deshielded. For reference, the carbon signals of 3-nitroaniline itself are found at approximately δ 113.8, 118.1, 129.8, and 149.2 ppm. hmdb.cathermofisher.com The carbons of the cyclopropylmethyl group would be observed in the upfield aliphatic region. The methylene carbon attached to the nitrogen would be expected around δ 40-50 ppm, while the methine and methylene carbons of the cyclopropyl ring would appear at a much higher field, typically between δ 3-15 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH~6.8 - 7.8~110 - 130
Aromatic C-NH-~148 - 150
Aromatic C-NO₂-~147 - 149
N-CH₂~3.0 - 3.2 (doublet)~45 - 55
Cyclopropyl CH~0.8 - 1.2 (multiplet)~8 - 15
Cyclopropyl CH₂~0.2 - 0.6 (multiplet)~3 - 10

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. chemicalbook.com For this compound, this would show correlations between adjacent aromatic protons and, importantly, confirm the coupling between the N-CH₂ protons and the cyclopropyl methine proton.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. chemicalbook.com It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the aromatic proton signals to the aromatic carbon signals and the aliphatic proton signals of the cyclopropylmethyl group to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. chemicalbook.com This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For example, correlations would be expected between the N-CH₂ protons and the aromatic carbon atom attached to the nitrogen, as well as the cyclopropyl methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be useful in confirming the conformation of the cyclopropylmethyl group relative to the aromatic ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. A medium to sharp band in the region of 3350-3450 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the cyclopropylmethyl group would be observed just below 3000 cm⁻¹. The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. nist.govchemicalbook.com The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range.

Predicted FTIR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium
NO₂ Asymmetric Stretch1520 - 1560Strong
NO₂ Symmetric Stretch1340 - 1380Strong
Aromatic C=C Stretch1450 - 1600Medium-Variable
C-N Stretch1250 - 1350Medium

Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of non-polar bonds often give strong Raman signals. For this compound, the symmetric stretch of the nitro group is expected to be a particularly strong and characteristic band in the Raman spectrum. Aromatic ring vibrations would also be prominent.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface. For a molecule like this compound, SERS could provide detailed information about the orientation of the molecule on the surface, as the enhancement is greatest for vibrations perpendicular to the surface. Studies on similar molecules like 3-nitroaniline have shown significant enhancement of the nitro group and aromatic ring vibrations in SERS experiments. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through the analysis of fragmentation patterns. For this compound (C₁₀H₁₂N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (192.22 g/mol ). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be a critical first step in the characterization of this compound. This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₀H₁₂N₂O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its elemental composition with a high degree of confidence.

PropertyExpected Value for C₁₀H₁₂N₂O₂
Molecular Formula C₁₀H₁₂N₂O₂
Exact Mass 192.0899
Molecular Weight 192.22

This table presents the theoretical values for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) would provide further structural confirmation by analyzing the fragmentation patterns of the parent ion. nist.gov In an MS/MS experiment, the protonated molecule of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragment ions would provide valuable information about the connectivity of the atoms within the molecule. For instance, characteristic losses of the nitro group (NO₂) or fragmentation of the cyclopropylmethyl side chain would be expected. nih.gov The fragmentation pattern can be compared to that of known related structures to solidify the structural assignment. lsu.edunih.gov

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy techniques are invaluable for probing the electronic structure of molecules, including the energies of molecular orbitals and the nature of electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π-π* and n-π* transitions associated with the nitroaniline chromophore. The position and intensity of these bands are influenced by the electronic nature of the substituents. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the benzene (B151609) ring leads to significant charge-transfer character in the electronic transitions. wikipedia.org The UV-Vis spectrum of the parent compound, 3-nitroaniline, shows a maximum absorption around 375 nm. nih.gov The N-alkylation with a cyclopropylmethyl group would likely cause a slight shift in the absorption maximum.

CompoundSolventλmax (nm)
3-Nitroaniline95% Ethanol374-375 nih.gov
This compoundNot AvailableNot Available

This table provides known UV-Vis data for the parent compound and highlights the absence of data for the target molecule.

Magnetic Circular Dichroism (MCD)

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. nist.gov It is particularly useful for studying the electronic structure of molecules, especially those with degenerate or near-degenerate electronic states. ornl.gov For a molecule like this compound, which is diamagnetic in its ground state, MCD can still provide valuable information by resolving overlapping electronic transitions that may not be distinguishable in a conventional UV-Vis spectrum. rsc.org The technique can help in assigning the symmetry of excited states and in understanding the nature of the electronic transitions. ornl.gov

Other Spectroscopic Methods

A variety of other spectroscopic techniques could provide further insights into the molecular and electronic structure of this compound, although their application is less common for this class of compounds compared to mass spectrometry and UV-Vis spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR (or ESR) spectroscopy is a technique that detects species with unpaired electrons. elsevierpure.comuni-mainz.de While this compound is a closed-shell molecule, EPR could be used to study any radical species that might be formed from it, for example, through reduction of the nitro group to a nitro radical anion. nih.gov

Mössbauer Spectroscopy : Mössbauer spectroscopy is a nuclear technique that is highly sensitive to the chemical environment of specific isotopes, most commonly ⁵⁷Fe. spectrabase.com This technique would not be directly applicable to this compound unless it were part of an iron-containing complex or material.

Nuclear Resonance Vibrational Spectroscopy (NRVS) : NRVS is a synchrotron-based technique that probes the vibrational modes involving a specific Mössbauer-active nucleus. researchgate.netnih.govdu.eduresearchgate.net Similar to Mössbauer spectroscopy, its application to this compound would require the presence of a suitable isotope.

X-ray Absorption Spectroscopy (XAS) : XAS is a technique that provides information about the local geometric and electronic structure around a specific element. nih.gov By tuning the X-ray energy to the absorption edge of nitrogen or oxygen, one could probe the local environment of these atoms within the this compound molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(cyclopropylmethyl)-3-nitroaniline. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules like this compound. worldscientific.comacs.org This method is favored for its balance of accuracy and computational cost. DFT calculations typically employ functionals such as B3LYP to approximate the exchange-correlation energy, which is a key component of the total electronic energy. researchgate.netresearchgate.net

For this compound, DFT is used to determine various properties, including the optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.net Studies on related molecules, such as 3-nitroaniline (B104315) and its derivatives, have demonstrated that DFT calculations can accurately predict how substituent groups influence the molecule's charge distribution and reactivity. worldscientific.comacs.orgresearchgate.net The electron-donating character of the cyclopropylmethylamino group and the electron-withdrawing nature of the nitro group are critical factors in these calculations. researchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. uwlax.edu For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the cyclopropylmethyl group relative to the aniline (B41778) nitrogen. Computational studies on similar structures, like cyclopropyl (B3062369) methyl ketone, have identified stable conformations, often referred to as s-cis and s-trans, which correspond to different arrangements around the single bond connecting the cyclopropyl ring to the rest of the molecule. uwlax.edu For this compound, theoretical calculations would explore the rotation around the N-CH₂ bond to identify the most stable conformers and the energy barriers between them.

Table 1: Predicted Optimized Geometric Parameters for this compound This table presents theoretical data based on standard values from DFT calculations on related structures like 3-nitroaniline and cyclopropane (B1198618) derivatives.

Parameter Bond/Angle Predicted Value
Bond Lengths C-N (amino) ~1.40 Å
C-N (nitro) ~1.48 Å
N-O (nitro) ~1.23 Å
N-CH₂ ~1.46 Å
CH₂-C (cyclo) ~1.51 Å
Bond Angles C-N-C ~120°
O-N-O (nitro) ~124°

| Dihedral Angles | C(ring)-C-N-C | ~180° |

Prediction of Reaction Mechanisms and Transition State Analysis

Computational methods are invaluable for mapping out potential chemical reactions, allowing for the prediction of reaction pathways and the identification of high-energy transition states.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. DFT calculations can be used to compute the potential energy surface of a reaction, identifying the energy of the transition state—the highest point on the reaction pathway between reactants and products. aps.org For this compound, a common reaction of interest is the reduction of the nitro group to an amine. youtube.com

Theoretical models can calculate the activation energy for this reduction, providing insights into the reaction's feasibility and kinetics. acs.org Methods like the nudged elastic band (NEB) are employed to find the minimum energy path and accurately locate the transition state structure and its energy. aps.org

Table 2: Theoretical Conformational and Activation Energies This table presents hypothetical energy values to illustrate the type of data generated from computational analysis.

Calculation Type Conformation/Reaction Relative Energy (kJ/mol)
Conformational Energy s-cis (Cyclopropylmethyl) 0 (Reference)
s-trans (Cyclopropylmethyl) +5.2
Rotational Barrier +12.5

| Activation Energy | Nitro Group Reduction | +85.0 |

The Electrostatic Potential Surface (EPS) is a map of the electrostatic potential projected onto the molecule's electron density surface. It is a powerful tool for predicting how molecules will interact. researchgate.net The EPS map uses color to denote regions of different charge potential: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack.

For this compound, the EPS would clearly show a high negative potential around the oxygen atoms of the nitro group, making it a site for interaction with electrophiles. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amino group and the region around the aromatic ring would exhibit a more positive potential. This analysis helps to understand intermolecular interactions and predict the sites of reactivity. researchgate.net

Electronic Properties and Spectroscopic Feature Prediction

The electronic properties of a molecule, such as the distribution of its frontier molecular orbitals (FMOs), are crucial determinants of its chemical reactivity and optical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. masterorganicchemistry.comreddit.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity.

For this compound, the electron-donating amino group and the attached cyclopropylmethyl moiety would raise the energy of the HOMO, while the electron-withdrawing nitro group would lower the energy of the LUMO. researchgate.net Computational calculations can precisely determine these energy levels and the resulting gap. This information is also instrumental in predicting the molecule's UV-Visible absorption spectrum, as the primary electronic transitions often occur from the HOMO to the LUMO. worldscientific.com

Table 3: Predicted Electronic Properties for this compound This table presents theoretical data based on DFT calculations for similar nitroaniline compounds.

Property Predicted Value (eV)
HOMO Energy -6.25
LUMO Energy -2.15

| HOMO-LUMO Gap | 4.10 |

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. tcichemicals.com Organic molecules with significant NLO properties often possess a "push-pull" electronic structure, comprising an electron-donating group and an electron-accepting group connected by a π-conjugated system. inoe.roresearchgate.net This arrangement facilitates intramolecular charge transfer, leading to a large change in dipole moment upon excitation and consequently a high molecular hyperpolarizability (β). nih.gov

This compound fits this structural motif, with the amino group acting as the electron donor and the nitro group as the electron acceptor. Computational methods, typically at the DFT level, can be used to calculate the first hyperpolarizability (β), a key indicator of second-order NLO activity. inoe.ro The magnitude of β is influenced by the efficiency of the charge transfer between the donor and acceptor groups. The presence of the cyclopropylmethyl group on the nitrogen atom can also subtly influence the electronic and steric environment, which in turn can affect the NLO response. Theoretical calculations for similar nitroaniline derivatives have shown that they can exhibit significant NLO properties. inoe.roresearchgate.net

Table 3: Predicted Nonlinear Optical Properties for this compound (Note: These values are hypothetical and serve as an illustration of typical NLO parameters.)

Parameter Calculated Value
Dipole Moment (μ) 6.5 D

Molecular Dynamics (MD) Simulations for Steric and Conformational Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the motions of atoms and molecules over time, MD can provide insights into conformational flexibility, intermolecular interactions, and the influence of the solvent environment.

For this compound, MD simulations can be employed to explore the conformational landscape, particularly concerning the orientation of the cyclopropylmethyl group relative to the aniline ring. The rotational barrier around the N-C bond of the cyclopropylmethyl group and its preferred conformations can be investigated. These steric and conformational factors can influence the molecule's packing in the solid state and its interaction with other molecules or biological targets. For instance, the steric bulk of the cyclopropylmethyl group could affect the planarity of the molecule, which in turn could modulate the extent of π-conjugation and, consequently, its electronic and NLO properties.

Table 4: Compound Names Mentioned

Compound Name
This compound
3-nitroaniline
3-nitrophenol
N-(cyclopropylmethyl)-3-nitropyridin-2-amine

Solid State Chemistry and Crystallographic Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Atomic Resolution Structure

While a specific single crystal X-ray diffraction study for N-(cyclopropylmethyl)-3-nitroaniline is not publicly available, the methodologies for its structural determination can be inferred from studies on analogous compounds such as N-(3-nitrophenyl)cinnamamide.

High-Resolution Data Collection and Refinement Methodologies

For a compound like this compound, high-resolution data collection would typically be performed using a diffractometer equipped with a monochromatic X-ray source, such as Mo Kα or Cu Kα radiation, at a low temperature (e.g., 150 K) to minimize thermal vibrations and obtain more precise atomic positions. The structure would be solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms, particularly those involved in hydrogen bonding (N-H), would ideally be located from a difference Fourier map and refined with isotropic displacement parameters. Other H atoms would be placed in calculated positions and refined using a riding model.

For instance, the crystal structure of N-(3-nitrophenyl)cinnamamide was determined at 150 K with MoKα radiation, and the final R-factor was refined to a low value, indicating a high-quality structural model.

Crystallographic Data for a Related Compound: N-(3-nitrophenyl)cinnamamide
Empirical Formula C₁₅H₁₂N₂O₃
Formula Weight 268.27
Temperature 150(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 6.7810(5) Å, b = 23.0913(15) Å, c = 8.2079(5) Å
β = 101.987(3)°
Volume 1256.44(15) ų
Z 4

Analysis of Disorder and Structural Heterogeneity

In the crystal structures of nitroanilines, disorder can occasionally be observed, particularly in flexible side chains or in the nitro group itself. For example, in the structure of 4-iodo-2-methyl-5-nitroaniline, the oxygen atoms of the nitro group were found to be disordered over two sets of sites. Such disorder is modeled by assigning partial occupancies to the disordered atoms and refining them with appropriate constraints or restraints. The presence of disorder can provide insights into the dynamic behavior of the molecule within the crystal lattice.

Supramolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by a combination of hydrogen bonds and π-π stacking interactions, leading to a well-organized three-dimensional supramolecular architecture.

Hydrogen Bonding Networks (N–H···O, N–H···N)

The presence of an N-H group (a hydrogen bond donor) and a nitro group (a hydrogen bond acceptor) in this compound makes N–H···O hydrogen bonding a highly probable and significant interaction in its crystal structure. These interactions are a common feature in the crystal packing of nitroanilines. For instance, in 1,3-diamino-4-nitrobenzene, molecules are linked by N–H···O hydrogen bonds with N···O distances of 2.964(2) Å and 3.021(2) Å. It is also possible, though less common, for the amino nitrogen to act as an acceptor, leading to N–H···N interactions. These hydrogen bonds would likely link the molecules into chains or sheets.

Representative Hydrogen Bond Geometries in Nitroanilines
Interaction D-H···A
N-H···ON-H···O
N-H···ON-H···O
N-H···ON-H···O

π–π Stacking Interactions

Aromatic π–π stacking interactions are expected to play a crucial role in the crystal packing of this compound, where the electron-deficient nitro-substituted benzene (B151609) rings can interact with adjacent rings. These interactions typically involve centroid-to-centroid distances in the range of 3.5 to 4.0 Å. In the crystal structure of N-(3-nitrophenyl)cinnamamide, π–π stacking interactions contribute to the formation of ribbons of parallel sheets of molecules. The geometry of these interactions can vary from perfectly face-to-face to parallel-displaced or T-shaped arrangements.

Formation of Polymeric Architectures in the Solid State

The interplay of N–H···O hydrogen bonds and π–π stacking interactions is expected to result in the formation of a higher-order polymeric architecture in the solid state of this compound. The hydrogen bonds can form one- or two-dimensional networks, which are then further assembled into a three-dimensional structure through the weaker but significant π–π stacking interactions. This is exemplified in the structure of 3,5-dinitroaniline, where N–H···O hydrogen bonds form deeply puckered nets that are interwoven with neighboring nets, creating a complex 3D architecture. Similarly, in 2-iodo-N-(3-nitrobenzyl)aniline, a combination of C—H···O hydrogen bonds, iodo–nitro interactions, and aromatic π–π-stacking interactions links the molecules into a three-dimensional structure.

Advanced Analytical Method Development for Chemical Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in chemical research for the separation, identification, and purification of compounds. For a substance like N-(cyclopropylmethyl)-3-nitroaniline, a variety of these methods would be employed to ensure its purity and to isolate it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of a wide range of organic compounds. While specific HPLC methods for this compound are not detailed in publicly available scientific literature, a standard approach can be conceptualized based on methods for similar aromatic nitro compounds, such as 3-nitroaniline (B104315).

A typical HPLC analysis for a compound like this compound would involve a reverse-phase method. This would likely utilize a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase could be optimized in either an isocratic (constant composition) or gradient (varying composition) mode to achieve the best separation of the target compound from any impurities. Detection would most likely be performed using a UV-Vis detector, set to a wavelength where the nitroaniline chromophore exhibits maximum absorbance.

For illustrative purposes, a hypothetical HPLC method for this compound is presented in the table below.

ParameterHypothetical Value/Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time ~ 5.8 min

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique, often used to monitor the progress of chemical reactions, identify compounds, and determine the purity of a substance. For this compound, TLC would be an invaluable tool during its synthesis and purification.

In a typical application, a small amount of a solution containing the compound is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable mobile phase (eluent). The choice of eluent is critical and is determined empirically to achieve good separation. For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) would likely be effective. The separated spots can be visualized under UV light, as the aromatic nitro group would make the compound UV-active. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used for identification purposes.

A hypothetical TLC analysis for this compound is outlined in the table below.

ParameterHypothetical Value/Condition
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (3:1)
Visualization UV light (254 nm)
Rf Value ~ 0.45

Column Chromatography for Purification Methodologies

Column chromatography is a preparative technique used to purify individual chemical compounds from a mixture. This method is essential for obtaining a high-purity sample of this compound after its synthesis. The principle is similar to TLC, but on a much larger scale.

For the purification of this compound, a glass column would be packed with a stationary phase, typically silica gel. The crude reaction mixture containing the compound would be loaded onto the top of the column. A solvent system, similar to one developed using TLC analysis, would then be passed through the column. As the solvent flows down the column, the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions would be collected sequentially and analyzed by TLC to identify those containing the pure desired product.

The table below provides an illustrative example of a column chromatography purification for this compound.

ParameterHypothetical Value/Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Hexane and Ethyl Acetate
Elution Profile Impurities elute first, followed by the pure compound
Fraction Analysis TLC with UV visualization

In-Line Process Analytical Technology (PAT) in Synthetic Monitoring (e.g., ReactIR)

Process Analytical Technology (PAT) involves the use of in-line analytical tools to monitor and control manufacturing processes in real-time. ReactIR, a Fourier-transform infrared (FTIR) spectroscopy-based system, is a powerful PAT tool for monitoring the progress of chemical reactions.

While there is no specific literature detailing the use of ReactIR for the synthesis of this compound, this technology would be highly applicable. By inserting a ReactIR probe directly into the reaction vessel, it would be possible to continuously collect infrared spectra of the reaction mixture. This would allow for the real-time tracking of the concentrations of reactants, intermediates, and the final product by monitoring the appearance and disappearance of their characteristic vibrational bands. For instance, the conversion of a starting material could be monitored by the decrease in the intensity of a specific peak, while the formation of this compound could be followed by the increase in a peak corresponding to a unique vibration of the product molecule. This real-time data allows for precise control over reaction parameters to optimize yield and purity.

Chemometric Approaches for Data Analysis and Reproducibility

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. These approaches are particularly useful for analyzing complex datasets generated by modern analytical instruments and ensuring the reproducibility of chemical processes.

Principal Component Analysis (PCA) for Spectral Data

Principal Component Analysis (PCA) is a powerful chemometric technique used to reduce the dimensionality of large datasets, such as those obtained from spectroscopic measurements. While no specific application of PCA to the spectral data of this compound has been reported, it is a valuable tool for analyzing data from techniques like ReactIR or HPLC-DAD (Diode Array Detection).

In the context of monitoring the synthesis of this compound with ReactIR, PCA could be used to analyze the large number of spectra collected over the course of the reaction. PCA would transform the data into a new set of variables, called principal components (PCs), where the first few PCs capture the most significant variations in the data. By plotting the scores of the first two or three PCs, it is often possible to visualize the trajectory of the reaction, identify different stages of the process, and detect any deviations from a standard batch. This allows for a more robust understanding and control of the synthesis, ultimately leading to improved reproducibility.

Applications of N Cyclopropylmethyl 3 Nitroaniline As a Research Tool and Intermediate

Utilization as a Chemical Probe in Mechanistic Organic Chemistry

N-cyclopropylanilines, including N-(cyclopropylmethyl)-3-nitroaniline, are utilized as mechanistic probes in both chemical and enzymatic systems. researchgate.net Their utility in this regard stems from the irreversible ring-opening of the cyclopropyl (B3062369) group that occurs upon single electron transfer (SET) to form a nitrogen radical cation. researchgate.net This characteristic allows researchers to investigate reaction mechanisms that involve such intermediates.

The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid, for instance, results in the specific cleavage of the cyclopropyl group from the nitrogen atom, yielding an N-alkyl-N-nitrosoaniline. researchgate.net This selective cleavage, along with the nature of the products derived from the cyclopropane (B1198618) ring, provides strong evidence for a mechanism involving the formation of an amine radical cation. researchgate.net This intermediate then undergoes rapid ring-opening to produce an iminium ion with a carbon-centered radical, which can subsequently react further. researchgate.net

However, the efficiency of a cyclopropylamine (B47189) as a single electron transfer (SET) probe can be influenced by its structure. For example, N-cyclopropyl-N-methylaniline is considered a poor probe for SET because its corresponding radical cation undergoes cyclopropane ring opening at a rate constant of only 4.1 × 10⁴ s⁻¹, which is often too slow to compete with other reaction pathways like deprotonation. researchgate.net The presence of substituents on the aniline (B41778) ring, such as the nitro group in this compound, can modulate this reactivity, making it a tailored tool for specific mechanistic investigations.

Role as an Intermediate in the Synthesis of More Complex Organic Molecules

This compound is a versatile intermediate in the synthesis of more complex organic molecules, including those with potential pharmacological applications. researchgate.netresearchgate.net Its constituent parts can be chemically modified in a stepwise manner to build up more elaborate structures. The nitro group, for example, can be reduced to an amine, which can then undergo a wide range of further reactions. Similarly, the aniline portion of the molecule can be modified through various aromatic substitution reactions.

One notable application is in the synthesis of heterocyclic compounds. For example, this compound can serve as a precursor to more complex structures used in drug development. The synthesis of N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline is achieved through the reaction of a corresponding nitrobenzene (B124822) with cyclopropylamine. google.com This product can then be further functionalized. For instance, it can be acetylated to form N-acetyl derivatives or can react with piperazine (B1678402) to introduce another cyclic amine into the structure. google.com The resulting compounds are intermediates in the preparation of N-cyclopropyl-3-chloro-4-fluoroanilines and N-cyclopropyl-3-(4-R⁵-piperazinyl-1)-4-fluoroanilines, which are valuable scaffolds in medicinal chemistry. google.com

The general synthetic utility of nitroanilines is well-established. For instance, 3-nitroaniline (B104315) is a precursor for various dyes, such as disperse yellow 5 and acid blue 29. wikipedia.org The synthesis of 3-nitroaniline itself is often achieved through the selective reduction of 1,3-dinitrobenzene. wikipedia.orgyoutube.com This highlights the importance of the nitroaniline core, which is present in this compound, as a foundational element in organic synthesis.

Structure-Activity Relationship (SAR) Studies of Analogous Chemical Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its properties and reactivity. nih.gov In the context of this compound and its analogs, SAR studies help in designing molecules with desired chemical or biological activities. researchgate.netresearchgate.netwikipedia.org

The comparison of this compound with its analogs, such as those with different substitution patterns on the aromatic ring, provides valuable insights into their chemical behavior. For instance, the presence of a chlorine atom, as in 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline, can significantly alter the electronic properties of the aniline ring, thereby affecting its reactivity in synthetic transformations. researchgate.net

The reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid, for example, yields 4-chloro-N-methyl-N-nitrosoaniline, cinnamaldehyde, 3-phenyl-5-hydroxyisoxazoline, and 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline. researchgate.net The nature and distribution of these products provide detailed information about the reaction mechanism and the influence of the chloro-substituent. researchgate.net

Below is a comparative table of related cyclopropylmethyl anilines and their known applications or synthetic roles:

Compound NameKey Structural FeaturesNoted Applications/Reactions
This compound Cyclopropylmethyl group, Nitro group at meta-positionIntermediate in synthesis of complex molecules, chemical probe. researchgate.net
4-chloro-N-(cyclopropylmethyl)-3-nitroaniline Chloro group at para-position, Nitro group at meta-positionIntermediate in the synthesis of functionalized anilines. google.com
N-cyclopropyl-N-methylaniline Cyclopropyl and methyl groups on the amineMechanistic probe for single electron transfer (SET). researchgate.net
4-chloro-N-2-phenylcyclopropyl-N-methylaniline Chloro group, Phenyl-substituted cyclopropyl groupUsed in mechanistic studies of nitrosation reactions. researchgate.net

Modifying the substituents on the this compound scaffold has a profound impact on its chemical reactivity and the outcomes of synthetic procedures. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a critical role.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its position on the ring directs the regioselectivity of these reactions. For example, in the synthesis of N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline, the starting material is a difluoro-nitrobenzene, and the reaction with cyclopropylamine results in the selective substitution of one of the fluorine atoms, guided by the electronic influence of the nitro group. google.com

The cyclopropylmethyl group at the nitrogen atom also influences reactivity. Its steric bulk can affect the accessibility of the nitrogen lone pair and the adjacent positions on the aromatic ring. Furthermore, as discussed earlier, the cyclopropyl group's ability to undergo ring-opening under certain conditions is a key aspect of its chemical reactivity that is exploited in mechanistic studies. researchgate.net

The following table summarizes the effects of different types of substituents on the reactivity of aniline derivatives:

Substituent TypePosition on Aromatic RingEffect on ReactivityExample of Synthetic Outcome
Electron-withdrawing (e.g., -NO₂) ** MetaDeactivates ring for electrophilic substitution, directs incoming electrophiles to meta-position.Used to control regioselectivity in multi-step syntheses. wikipedia.org
Electron-withdrawing (e.g., -NO₂) Ortho, ParaDeactivates ring for electrophilic substitution, activates for nucleophilic aromatic substitution.Cyclisation reactions of N-acylated o-nitroanilines. rsc.org
Electron-donating (e.g., -CH₃, -OCH₃) **Ortho, ParaActivates ring for electrophilic substitution, directs incoming electrophiles to ortho and para positions.Can alter the potency of biologically active molecules. mdpi.com
Halogens (e.g., -Cl) AnyDeactivates ring (inductive effect) but directs ortho/para (resonance effect).Can provide more effective analogues in SAR studies. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(cyclopropylmethyl)-3-nitroaniline, and how can purity be ensured?

  • Methodology :

  • Nucleophilic Substitution : React 3-nitroaniline with cyclopropylmethyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux (60–80°C). This facilitates alkylation of the amine group .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted starting materials. Recrystallization in methanol or ethanol can further enhance purity, as demonstrated in analogous nitroaniline derivatives .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of cyclopropylmethyl halide) to minimize byproducts .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and aromatic protons at δ 6.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₁₂N₂O₂) with exact mass matching (±2 ppm) .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in methanol or ethanol and analyze .

Q. How does the nitro group in this compound influence its reactivity?

  • Reactivity Insights :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or enzymatic reduction converts the nitro group to an amine, enabling downstream functionalization .
  • Electrophilic Substitution : The nitro group deactivates the aromatic ring, directing further substitutions to meta positions. For example, nitration or halogenation requires strong electrophiles and acidic conditions .

Advanced Research Questions

Q. What factors govern the environmental stability and microbial degradation of this compound?

  • Key Findings :

  • Microbial Transformation : Substituted anilines (e.g., 3-nitroaniline) undergo oxidative deamination by mixed bacterial populations, forming catechol derivatives. The steric bulk of the cyclopropylmethyl group slows degradation rates compared to simpler analogs (e.g., aniline) .
  • Steric Effects : Van der Waals radius of substituents correlates with degradation kinetics (r² > 0.92). Larger groups like cyclopropylmethyl reduce accessibility to microbial enzymes .

Q. How does the cyclopropylmethyl group affect the compound’s physicochemical and biological properties?

  • Structural Impact :

  • Conformational Rigidity : The cyclopropane ring’s strain enhances metabolic stability by resisting enzymatic oxidation, a trait observed in related pharmacophores .
  • Lipophilicity : The nonpolar cyclopropylmethyl group increases logP, potentially improving membrane permeability in bioactivity assays .

Q. What computational strategies can predict the interaction of this compound with biological targets?

  • Modeling Approaches :

  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) or steric descriptors (Taft’s Es) with experimental data (e.g., binding affinity to cytochrome P450 isoforms) .
  • Docking Simulations : Use crystal structures of target enzymes (e.g., CYP450 3A4) to predict binding modes and optimize substituent positioning .

Q. What are the common byproducts during synthesis, and how can they be mitigated?

  • Byproduct Analysis :

  • Di-alkylation : Excess cyclopropylmethyl halide may lead to N,N-dialkylated byproducts. Limit reaction time and halide equivalents .
  • Oxidation : Nitro group reduction to hydroxylamine or amine derivatives can occur under reducing conditions. Use inert atmospheres (N₂/Ar) to prevent unintended side reactions .

Q. How can the compound’s interaction with cytochrome P450 enzymes be experimentally validated?

  • Experimental Design :

  • Enzyme Assays : Incubate this compound with human liver microsomes and NADPH cofactor. Monitor hydroxylated metabolites via LC-MS/MS .
  • Inhibition Studies : Measure IC₅₀ values against CYP isoforms (e.g., 2D6, 3A4) using fluorescent or luminescent probe substrates .

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